molecular formula C12H7ClFNO2 B582194 6-(3-Chloro-5-fluorophenyl)picolinic acid CAS No. 1261932-98-2

6-(3-Chloro-5-fluorophenyl)picolinic acid

Cat. No.: B582194
CAS No.: 1261932-98-2
M. Wt: 251.641
InChI Key: ZGEQMAXVULGCLI-UHFFFAOYSA-N
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Description

6-(3-Chloro-5-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 g/mol It is a derivative of picolinic acid, characterized by the presence of a 3-chloro-5-fluorophenyl group attached to the sixth position of the picolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-5-fluorophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and picolinic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of suitable solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.

    Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Use of techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

6-(3-Chloro-5-fluorophenyl)picolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-fluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-5-fluorophenyl)-2-pyridinecarboxylic acid
  • 6-(3-Chloro-5-fluorophenyl)-4-picolinic acid
  • 6-(3-Chloro-5-fluorophenyl)-3-picolinic acid

Uniqueness

6-(3-Chloro-5-fluorophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(3-chloro-5-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEQMAXVULGCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687706
Record name 6-(3-Chloro-5-fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-98-2
Record name 6-(3-Chloro-5-fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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